Nequinate

Description

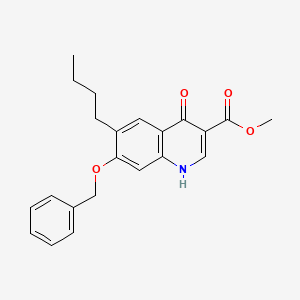

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOPDLNHPOLRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048610 | |

| Record name | Nequinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nequinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13997-19-8 | |

| Record name | Nequinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nequinate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nequinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nequinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nequinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEQUINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZE013933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nequinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287 - 288 °C | |

| Record name | Nequinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nequinate's Mechanism of Action Against Eimeria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nequinate, a quinolone anticoccidial agent, effectively controls coccidiosis in poultry by targeting the parasite's energy metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound against Eimeria species, the causative agent of coccidiosis. The primary mode of action is the inhibition of the mitochondrial electron transport chain, leading to a disruption of cellular respiration. This document details the specific biochemical targets of this compound, summarizes key quantitative data on its efficacy, outlines relevant experimental protocols for its study, and provides visual representations of the affected pathways and experimental workflows.

Introduction to this compound and Coccidiosis

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry.[1] this compound (methyl benzoquate) is a synthetic quinolone compound that has been utilized for the prevention and control of this disease.[2] Quinolone anticoccidials are known for their broad-spectrum activity against various Eimeria species.[2] They are primarily effective during the early stages of the parasite's intracellular development, targeting sporozoites and early trophozoites.[2][3] This guide focuses on the molecular and cellular mechanisms by which this compound exerts its anticoccidial effects.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action of this compound and other quinolone coccidiostats is the disruption of mitochondrial respiration in Eimeria parasites.[2][3][4] This targeted inhibition of the parasite's energy production is central to its efficacy.

The Target: The Eimeria Mitochondrial Electron Transport Chain

This compound specifically inhibits the electron transport chain (ETC) within the parasite's mitochondria. The proposed site of action is at or near cytochrome b (part of Complex III).[2][4] This blockage disrupts the flow of electrons, which is essential for the generation of ATP, the primary energy currency of the cell. The Eimeria mitochondrial ETC has some distinct features compared to its vertebrate host, making it a selective target for therapeutic intervention.[2]

Stage-Specific Effects

This compound's inhibitory action is most pronounced against the early developmental stages of Eimeria. It is coccidiostatic, meaning it arrests the development of sporozoites after they have invaded the host's intestinal epithelial cells.[3] At higher concentrations, it can also have a coccidiocidal (killing) effect on these early parasitic forms.[5] This early intervention prevents the progression of the parasite's life cycle, thereby mitigating the clinical signs of coccidiosis.

Quantitative Data on this compound Efficacy

| Parameter | Drug Class | Eimeria Species | Value | Condition | Reference |

| 50% Inhibition of Mitochondrial Respiration | Quinolones | E. tenella (susceptible) | 3 pmol / mg mitochondrial protein | Succinate and malate + pyruvate supported respiration | [4] |

| 50% Inhibition of Mitochondrial Respiration | Quinolones | E. tenella (amquinate-resistant) | 300 pmol / mg mitochondrial protein | Succinate and malate + pyruvate supported respiration | [4] |

| Oocyst Production Control | Decoquinate | Eimeria spp. (field isolates) | Complete control | ≥20 ppm in feed | [5] |

Table 1: Quantitative Efficacy Data for Quinolone Anticoccidials against Eimeria species.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the mechanism and efficacy of this compound and other anticoccidial compounds.

Isolation of Eimeria tenella Mitochondria

This protocol is adapted from studies on Eimeria mitochondrial respiration.[4][6]

Objective: To isolate intact and functional mitochondria from Eimeria tenella oocysts for use in respiration assays.

Materials:

-

Unsporulated E. tenella oocysts

-

Phosphate-buffered saline (PBS)

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Nitrogen cavitation bomb or Potter-Elvehjem homogenizer

-

Differential centrifugation equipment

Procedure:

-

Purify unsporulated oocysts from chicken feces using a standard salt flotation method.

-

Wash the oocysts extensively with PBS.

-

Resuspend the oocyst pellet in ice-cold homogenization buffer.

-

Disrupt the oocysts using either a nitrogen cavitation bomb at high pressure (e.g., 2000 psi) or a mechanical homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet large debris and intact oocysts.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet with homogenization buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the mitochondrial suspension.

In Vitro Sporozoite Invasion and Replication Inhibition Assay

This protocol is a synthesized representation of methodologies used for in vitro screening of anticoccidial compounds.[3][7][8][9]

Objective: To quantify the inhibitory effect of this compound on the ability of Eimeria sporozoites to invade and replicate within host cells.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell line

-

Cell culture medium (e.g., DMEM)

-

Purified E. tenella sporozoites

-

This compound stock solution

-

96-well cell culture plates

-

Quantitative PCR (qPCR) reagents and equipment

Procedure:

-

Seed MDBK cells in 96-well plates and grow to confluence.

-

Pre-incubate purified sporozoites with varying concentrations of this compound for 1 hour at 41°C. Include a no-drug control.

-

Wash the sporozoites to remove the drug and resuspend them in fresh culture medium.

-

Infect the confluent MDBK cell monolayers with the treated sporozoites.

-

Incubate the infected cells for a set period (e.g., 2 hours for invasion, 24-96 hours for replication).

-

For invasion assays, lyse the cells after the initial incubation, extract genomic DNA, and quantify the number of invaded sporozoites using qPCR targeting an Eimeria-specific gene.

-

For replication assays, lyse the cells at later time points, extract genomic DNA, and quantify the parasite load using qPCR to assess the extent of replication.

-

Calculate the percentage of inhibition for each this compound concentration compared to the no-drug control.

Resistance to this compound

The development of drug resistance is a significant challenge in coccidiosis control. Resistance to quinolones, including this compound, can emerge rapidly.[10][11]

Mechanisms of Resistance

Two primary mechanisms of resistance to quinolones in Eimeria have been proposed:

-

Altered Drug Uptake/Efflux: Resistant parasites may have a reduced ability to take up or may actively pump out the drug, preventing it from reaching its mitochondrial target.[6]

-

Alternative Biochemical Pathways: Resistant strains may utilize alternative pathways for electron transport in their mitochondria, bypassing the site of quinolone inhibition.[6][12]

Studies have shown that mitochondria isolated from quinolone-resistant E. tenella strains are significantly less sensitive to the inhibitory effects of these drugs, supporting the concept of a target-site modification or a bypass mechanism.[4]

Conclusion

This compound is a potent anticoccidial agent that exerts its effect by inhibiting the mitochondrial electron transport chain in Eimeria species, specifically targeting a site near cytochrome b. This action disrupts the parasite's energy metabolism, leading to the arrest of its development at the early sporozoite and trophozoite stages. While effective, the emergence of resistance necessitates ongoing research and monitoring. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism of action and the development of novel anticoccidial therapies. The quantitative data and visual models presented herein offer valuable resources for researchers and professionals in the field of veterinary parasitology and drug development.

References

- 1. Anticoccidial effects of herbal extracts on Eimeria tenella infection in broiler chickens: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella (Apicomplexa: Coccidia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the respiration of Eimeria tenella by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Eimeria tenella (Eucoccidiorida): a quantitative assay for sporozoite infectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct non-synonymous mutations in cytochrome b highly correlate with decoquinate resistance in apicomplexan parasite Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The appearance of bisporocytic oocysts of Eimeria maxima in drug-treated chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of decoquinate against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Characteristics of Mitochondrial Electron Transport Chain from Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

Nequinate: A Physicochemical and Technical Guide for Research Applications

Introduction

Nequinate is a synthetic quinoline derivative recognized primarily for its potent anticoccidial activity.[1][2] As a coccidiostat, it is utilized in the veterinary field to control infections caused by various species of Eimeria in poultry and rabbits.[3][4] Chemically, this compound is methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[3] Its molecular structure features a 1,4-dihydroquinoline core, which is crucial for its biological activity.[5] This guide provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a light yellow, odorless crystalline solid.[6] Its structural and physicochemical characteristics are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₃NO₄ | [5] |

| Molecular Weight | 365.42 g/mol | [1][6][7] |

| CAS Number | 13997-19-8 | [1][5][7] |

| Appearance | Solid powder, Crystals | [5][6][7] |

| Melting Point | 287-288 °C | [3][7] |

| Aqueous Solubility | 0.024 mg/mL (at 25°C) | [5] |

Table 2: Predicted and Experimental Physicochemical Parameters

| Property | Value | Source(s) |

| logP (Octanol-Water) | 3.82 ± 0.38 (Experimental) | [5] |

| 4.34 (Predicted, ALOGPS) | [4] | |

| pKa (Strongest Acidic) | 10.15 (Predicted, ChemAxon) | [4] |

| pKa (Strongest Basic) | -1.8 (Predicted, ChemAxon) | [4] |

| Polar Surface Area | 64.63 Ų | [4] |

| Crystal Density | 1.287 g/cm³ | [5] |

| Boiling Point | 520.7 ± 50.0 °C (Predicted) | [6][7] |

Solubility and Stability

This compound's low aqueous solubility presents a challenge for formulation but is a key factor in its localized action within the gastrointestinal tract.[8]

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | 0.000763 mg/mL | Predicted by ALOGPS | [4][9] |

| DMSO | Insoluble | Fresh DMSO recommended due to moisture absorption | [8] |

| Acidic Methanol | Slightly Soluble | Requires heating and sonication | [7] |

For long-term storage, this compound should be kept in a dry, dark place at -20°C.[10] For short-term storage, 0-4°C is suitable.[10] Microencapsulation with polymers like ethylcellulose has been shown to significantly improve thermal stability, with 94% potency retained after 6 months at 40°C, compared to 72% for the pure compound.[5]

Mechanism of Action

This compound exhibits a multi-targeted mechanism of action against apicomplexan parasites. Its primary efficacy stems from the dual inhibition of crucial metabolic pathways within the parasite.

-

Inhibition of Mitochondrial Electron Transport: this compound disrupts the parasite's energy production by interfering with the mitochondrial electron transport chain.

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for pyrimidine biosynthesis in the parasite. By inhibiting DHODH, this compound halts DNA synthesis and replication, thereby preventing parasite proliferation.[5]

-

Inhibition of Xanthine Oxidoreductase (XOD): Some studies also indicate that this compound can inhibit XOD activity, which is involved in purine catabolism.[1][11]

Experimental Protocols

Protocol 1: Determination of this compound in Animal Feed by Fluorescence Spectrometry

This protocol is based on the established method for analyzing quinoline-type coccidiostats in animal feed.[12]

1. Principle: this compound is extracted from the feed matrix with a suitable organic solvent. The extract is then purified, and the concentration of this compound is determined by measuring its native fluorescence at specific excitation and emission wavelengths.

2. Reagents and Materials:

-

This compound analytical standard

-

Chloroform (ACS grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Anhydrous sodium sulfate

-

0.1 N Sulfuric acid

-

Whatman No. 1 filter paper

-

Centrifuge tubes (50 mL)

-

Spectrofluorometer

3. Standard Solution Preparation:

-

Prepare a stock solution of this compound (100 µg/mL) in methanol.

-

Create a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by diluting the stock solution with methanol.

4. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized feed sample into a 50 mL centrifuge tube.

-

Add 30 mL of a chloroform:methanol (3:1 v/v) solution containing 1% formic acid.

-

Vortex vigorously for 2 minutes and then shake on a mechanical shaker for 20 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant and filter it through Whatman No. 1 filter paper containing anhydrous sodium sulfate to remove residual water.

5. Measurement:

-

Set the spectrofluorometer to the optimal excitation and emission wavelengths for this compound (typically around 340 nm for excitation and 420 nm for emission, but should be optimized).

-

Measure the fluorescence intensity of the working standards to generate a calibration curve.

-

Measure the fluorescence intensity of the sample extract.

-

Calculate the concentration of this compound in the sample based on the calibration curve, accounting for the initial sample weight and extraction volume.

Protocol 2: Workflow for this compound Residue Analysis in Tissues by LC-MS/MS

This workflow outlines the key steps for the sensitive detection and quantification of this compound residues in animal tissues, such as muscle and liver, based on modern analytical practices.[13]

1. Principle: this compound is extracted from tissue homogenates using an organic solvent. The extract is then cleaned up using solid-phase extraction (SPE) to remove matrix interferences. The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly selective and sensitive quantification.

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate, sodium chloride (for LLE)

-

SPE cartridges (e.g., C18, 500 mg)

-

LC-MS/MS system with an electrospray ionization (ESI) source

3. Extraction:

-

Homogenize 2 g of tissue with 10 mL of acetonitrile.

-

Add salting-out reagents (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

-

Vortex and centrifuge. Collect the upper acetonitrile layer.

4. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acetonitrile extract onto the cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove polar interferences.

-

Elute this compound with an appropriate solvent, such as methanol or acetonitrile.

5. Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for accurate quantification.

Conclusion

This compound remains a significant compound in veterinary medicine with a well-defined mechanism of action. Its physicochemical properties, particularly its low aqueous solubility and high lipophilicity, are critical determinants of its biological activity and formulation requirements. The analytical methods detailed here provide robust frameworks for its quantification in various matrices, supporting both research and regulatory applications. Understanding these core technical aspects is essential for scientists working on the development of new anticoccidial agents or exploring novel applications for quinoline-based compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivochem.net [invivochem.net]

- 3. This compound | C22H23NO4 | CID 26383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound (13997-19-8) for sale [vulcanchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 13997-19-8 [m.chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. ChemFOnt: Showing chemical card for this compound (CFc000012933) [chemfont.ca]

- 10. medkoo.com [medkoo.com]

- 11. glpbio.com [glpbio.com]

- 12. Collaborative study for the determination of this compound in feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Nequinate: A Technical Guide on its Role as a Quinolone Coccidiostat in Poultry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. Control of this disease has largely relied on the prophylactic use of anticoccidial drugs. Among these, the quinolone class of coccidiostats has played a crucial role. This technical guide provides an in-depth analysis of nequinate (methyl benzoquate), a quinolone coccidiostat, detailing its mechanism of action, efficacy, and the experimental protocols used for its evaluation. This compound exerts its coccidiostatic effect by targeting the parasite's mitochondrial function, specifically by inhibiting the electron transport chain at a site near cytochrome b. This disruption of cellular respiration is particularly effective against the early stages of the parasite's life cycle, namely the sporozoites and early trophozoites. This document summarizes the available quantitative data on the efficacy of this compound and related quinolones, presents detailed methodologies for key experimental assessments, and includes visualizations of the relevant biological pathways and experimental workflows to support further research and development in the field of anticoccidial drugs.

Introduction

Coccidiosis in poultry is a pervasive and economically damaging disease, leading to significant losses in production through mortality, reduced weight gain, and impaired feed conversion. The causative agents, various species of Eimeria, have a complex life cycle within the host's intestinal cells. The prophylactic administration of anticoccidial agents in feed has been a cornerstone of coccidiosis control for decades.

This compound, also known as methyl benzoquate, is a synthetic chemical compound belonging to the quinolone class of coccidiostats. Quinolones are known for their targeted action against the parasite's metabolic processes, offering a distinct mechanism of action compared to other classes of anticoccidials like ionophores. This guide focuses on the technical aspects of this compound's function as a coccidiostat, providing a comprehensive resource for researchers and professionals involved in the development of veterinary drugs.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of this compound and other quinolone coccidiostats is the disruption of the mitochondrial electron transport chain in Eimeria species.[1] This targeted inhibition of cellular respiration effectively halts the development of the parasite, particularly in its early, rapidly metabolizing stages.

The Eimeria Mitochondrial Electron Transport Chain

The mitochondrial electron transport chain in Eimeria is the primary site of ATP synthesis through oxidative phosphorylation. It consists of a series of protein complexes embedded in the inner mitochondrial membrane. While sharing similarities with the host's respiratory chain, there are key differences that allow for the selective targeting by drugs like this compound.

Site of this compound Action

Research has identified the site of action for quinolone coccidiostats to be in the vicinity of cytochrome b, a key component of Complex III (ubiquinone-cytochrome c reductase) of the electron transport chain.[2] By binding to this site, this compound blocks the transfer of electrons, leading to a cascade of metabolic disruptions:

-

Inhibition of ATP Synthesis: The primary consequence of blocking the electron transport chain is the cessation of ATP production, depriving the parasite of the energy required for growth and replication.

-

Generation of Reactive Oxygen Species (ROS): The disruption of electron flow can lead to the increased production of ROS, causing oxidative stress and damage to cellular components.

-

Arrest of Parasite Development: The energy deficit and cellular damage result in the arrest of the parasite's life cycle, primarily affecting the sporozoite and early trophozoite stages.[1]

Efficacy of this compound

The efficacy of a coccidiostat is determined by its ability to prevent the clinical signs of coccidiosis and the associated production losses. Key parameters for evaluation include lesion scores, oocyst counts, body weight gain, and feed conversion ratio (FCR).

Quantitative Data Summary

While comprehensive, standalone efficacy data for this compound is limited in recent literature, studies on quinolones and this compound in combination with other compounds provide valuable insights into its activity. The following tables summarize representative data for quinolone coccidiostats. It is important to note that much of the publicly available data for this compound (methyl benzoquate) is in the context of its synergistic combination with clopidol in a product named Lerbek.

Table 1: Efficacy of Methyl Benzoquate against Eimeria tenella

| Treatment Group | Dosage (ppm) | Mean Lesion Score | Oocyst Production (relative to control) | Reference |

| Infected, Unmedicated Control | 0 | High | 100% | [1] |

| Methyl Benzoquate | 20 | Low | Significantly Reduced | [1] |

Table 2: Synergistic Effect of Methyl Benzoquate and Clopidol (Lerbek) against Eimeria tenella

| Treatment Group | Dosage (ppm) | Outcome | Reference |

| Methyl Benzoquate | 8.35 | Partially coccidiocidal; less severe relapse | [1] |

| Clopidol | 100 | Partially coccidiocidal; less severe relapse | [1] |

| Lerbek (Methyl Benzoquate + Clopidol) | 8.35 + 100 | Quicker and more effective suppression of parasite development | [1] |

Experimental Protocols for Efficacy Evaluation

The evaluation of anticoccidial drugs follows standardized protocols to ensure the reliability and comparability of results. The two primary in vivo models are battery cage trials and floor pen studies.

Battery Cage Trial Protocol

Battery cage trials are conducted under highly controlled laboratory conditions to assess the efficacy of a drug against specific Eimeria species.

Objective: To determine the efficacy of this compound in controlling coccidiosis caused by a specific Eimeria species in broiler chickens.

Materials:

-

Day-old broiler chicks, free of coccidia.

-

Cages with wire floors to prevent reinfection.

-

Starter feed free of any anticoccidial medication.

-

This compound-medicated feed at various concentrations.

-

A titrated culture of sporulated Eimeria oocysts.

-

Lesion scoring charts.

-

McMaster counting chambers for oocyst enumeration.

Methodology:

-

Animal Acclimation: House day-old chicks in a coccidia-free environment for a period of approximately 12 days to acclimate.

-

Group Allocation: Randomly allocate birds to different treatment groups, ensuring an equal distribution of weight and sex. A typical design includes:

-

Non-infected, non-medicated control (NNC).

-

Infected, non-medicated control (INC).

-

Infected, medicated with this compound at various doses.

-

-

Medication: Provide the respective medicated or non-medicated feed to each group for 48 hours prior to infection and continue throughout the study period.

-

Infection: At approximately 14 days of age, infect each bird in the infected groups orally with a predetermined dose of sporulated Eimeria oocysts.

-

Data Collection (Day 6-7 post-infection):

-

Body Weight Gain: Measure the body weight of each bird at the beginning and end of the trial to calculate the average daily gain.

-

Feed Conversion Ratio (FCR): Record the feed intake for each group and calculate the FCR (feed consumed / body weight gain).

-

Lesion Scoring: Euthanize a subset of birds from each group and score the gross intestinal lesions according to the Johnson and Reid (1970) method (scale of 0 to 4).[3][4]

-

Oocyst Counts: Collect fecal samples from each group and determine the number of oocysts per gram (OPG) using a McMaster chamber.

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Floor Pen Trial Protocol

Floor pen trials are designed to simulate commercial poultry production conditions and are essential for confirming the efficacy of a coccidiostat in a more realistic environment.

Objective: To evaluate the effectiveness of this compound in preventing coccidiosis and maintaining performance in broiler chickens raised on litter.

Methodology: This protocol is similar to the battery cage trial but with key differences:

-

Housing: Birds are housed in floor pens with litter, allowing for natural exposure and reinfection.

-

Infection: Infection can be introduced by seeding the litter with a known number of oocysts or through natural exposure in a facility with a history of coccidiosis.

-

Duration: The trial typically runs for the entire grow-out period of the broilers (e.g., 35-42 days).

-

Data Collection: In addition to the parameters measured in battery cage trials, floor pen studies often include mortality rates and overall flock performance metrics.

Logical Relationships in Coccidiostat Evaluation

The evaluation of a coccidiostat like this compound involves a logical progression from understanding its fundamental mechanism to demonstrating its practical utility in a commercial setting.

Conclusion

This compound, as a member of the quinolone class of coccidiostats, plays a significant role in the control of coccidiosis in poultry. Its well-defined mechanism of action, the inhibition of the parasite's mitochondrial electron transport chain, provides a targeted approach to arresting the development of Eimeria species. While standalone quantitative efficacy data for this compound is not as abundant as for some other coccidiostats, the available information, particularly in combination with other drugs, demonstrates its value. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of new anticoccidial agents. For researchers and drug development professionals, a thorough understanding of this compound's properties and the methodologies for its assessment is crucial for advancing the control of this economically important poultry disease.

References

- 1. Lerbek, a synergistic mixture of methyl benzoquate and clopidol for the prevention of chicken coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticoccidial drugs: lesion scoring techniques in battery and floor-pen experiments with chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

Nequinate: A Technical Guide to its Chemical Structure and Synthesis

Nequinate is a quinolone-class compound recognized for its efficacy as a coccidiostat in veterinary medicine, primarily for poultry. This technical guide provides an in-depth exploration of its chemical architecture, synthesis pathway, and pharmacological profile, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound, with the systematic IUPAC name methyl 6-butyl-7-(phenylmethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a derivative of the 4-quinolone class of compounds.[1][2] Its molecular formula is C₂₂H₂₃NO₄, and it has a molecular weight of 365.42 g/mol .[3][4]

The core of the this compound molecule is a 1,4-dihydroquinoline ring system. This central scaffold is substituted at several positions, contributing to its biological activity. Key structural features include:

-

A butyl group at the 6-position of the quinoline ring.

-

A benzyloxy group (a benzyl group linked via an ether bond) at the 7-position.

-

A methyl ester functional group at the 3-position.[3]

-

An oxo group (ketone) at the 4-position, characteristic of the 4-quinolone class.

The planar nature of the quinoline ring system is a notable characteristic, which facilitates π-π stacking interactions in its crystalline form.[3]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.42 g/mol |

| Melting Point | 159-161°C |

| logP (Octanol-Water) | 3.82 ± 0.38 |

| Aqueous Solubility | 0.024 mg/mL (at 25°C) |

| Crystal Density | 1.287 g/cm³ |

Table 2: Pharmacokinetic Parameters of this compound in Broiler Chickens (Single 25 mg/kg Oral Dose) [3]

| Parameter | Value (±SD) |

| Tₘₐₓ (Time to maximum concentration) | 2.8 ± 0.4 hours |

| Cₘₐₓ (Maximum concentration) | 1.2 ± 0.3 µg/mL |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process. While a detailed seven-step protocol is proprietary, the key transformations involve the synthesis of the substituted 4-quinolone core followed by functional group modifications. The process generally starts from 6-butyl-7-hydroxy-4-quinolone.[3] The subsequent key stages are:

-

Benzylation of the phenolic hydroxyl group: The hydroxyl group at the 7-position is converted to a benzyloxy group.

-

Esterification of the carboxylic acid: The carboxylic acid moiety at the 3-position is esterified to a methyl ester.[3]

A generalized workflow for the synthesis is depicted below.

References

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Inhibitory Effect of Nequinate on Mitochondrial Electron Transport

Disclaimer: Scientific literature extensively details the inhibitory effects of quinolone anticoccidials on the mitochondrial electron transport chain. However, specific experimental data on nequinate's mechanism of action is limited. This guide provides a comprehensive overview based on the known effects of the structurally similar and well-researched compound, decoquinate, as a proxy to hypothesize the mechanism of this compound. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a quinolone compound recognized for its anticoccidial properties, particularly against various species of Eimeria that affect poultry.[1] Its efficacy is attributed to its ability to interfere with the parasite's metabolic processes. One key mechanism of action for quinolone anticoccidials is the disruption of the mitochondrial electron transport chain (ETC), a critical pathway for cellular respiration and energy production. While direct evidence for this compound is sparse, one study indicates a dual mechanism of action in Eimeria tenella, involving the inhibition of both mitochondrial electron transport and dihydroorotate dehydrogenase (DHODH).[2]

This technical guide will explore the putative inhibitory effect of this compound on the mitochondrial ETC, drawing parallels with the established mechanism of decoquinate. Decoquinate is known to selectively inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial ETC in parasites like Eimeria and Plasmodium.[3][4] Given the structural similarities between this compound and decoquinate, it is highly probable that this compound exerts its anticoccidial effect through a similar mechanism.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, such as its molecular weight and structure, are relevant for its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound [1][2][5][6][7]

| Property | Value |

| Chemical Name | Methyl 7-(benzyloxy)-6-butyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate |

| Molecular Formula | C22H23NO4 |

| Molecular Weight | 365.43 g/mol |

| CAS Number | 13997-19-8 |

| Appearance | Light yellow, odorless powder |

| Melting Point | 287.5 °C |

| Boiling Point | 520.7±50.0 °C (Predicted) |

| Solubility | Insoluble in water |

Proposed Mechanism of Mitochondrial Electron Transport Inhibition

Based on the mechanism of action of decoquinate, it is hypothesized that this compound inhibits the mitochondrial electron transport chain at the level of the cytochrome bc1 complex (Complex III) .[3][4] This complex plays a crucial role in the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force required for ATP synthesis.

The proposed inhibitory action of this compound is summarized in Table 2.

Table 2: Proposed Inhibitory Effect of this compound on Mitochondrial Electron Transport Chain Complexes

| Complex | Proposed Effect | Rationale (based on decoquinate) |

| Complex I (NADH:ubiquinone oxidoreductase) | No direct inhibition | Decoquinate does not primarily target Complex I. |

| Complex II (Succinate dehydrogenase) | No direct inhibition | Decoquinate does not primarily target Complex II. |

| Complex III (Cytochrome bc1 complex) | Inhibition | Decoquinate is a known inhibitor of the cytochrome bc1 complex, and this compound shares a similar quinolone scaffold.[3][4] |

| Complex IV (Cytochrome c oxidase) | No direct inhibition | Inhibition is upstream at Complex III, thus reducing electron flow to Complex IV. |

| ATP Synthase (Complex V) | Indirect inhibition | Inhibition of the ETC dissipates the proton gradient necessary for ATP synthesis. |

The following diagram illustrates the proposed signaling pathway for this compound's inhibitory effect on the mitochondrial electron transport chain.

Experimental Protocols

To investigate the inhibitory effect of a compound like this compound on mitochondrial electron transport, a series of established experimental protocols can be employed.

The Seahorse XF Analyzer is a standard instrument for measuring the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in real-time.[8][9][10][11]

Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF cell culture microplates

-

Isolated mitochondria or cultured cells

-

Mitochondrial assay solution (MAS)

-

Substrates (e.g., pyruvate, malate, succinate)

-

ADP

-

Mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupler), rotenone (Complex I inhibitor), antimycin A (Complex III inhibitor)

-

This compound stock solution

Protocol for Isolated Mitochondria:

-

Prepare a suspension of isolated mitochondria in ice-cold MAS.

-

Adhere the mitochondria to the bottom of a Seahorse XF microplate by centrifugation.

-

Add pre-warmed MAS containing substrates to each well.

-

Hydrate the sensor cartridge with Seahorse XF calibrant and load the injection ports with this compound, oligomycin, FCCP, and rotenone/antimycin A.

-

Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument.

-

Perform the assay by sequentially injecting the compounds and measuring the OCR at each stage.

Spectrophotometric assays can be used to measure the activity of each individual complex of the electron transport chain.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]

Objective: To pinpoint the specific complex(es) inhibited by this compound.

General Procedure:

-

Isolate mitochondria from a relevant cell or tissue source.

-

Lyse the mitochondria to release the enzyme complexes.

-

Use a spectrophotometer to measure the change in absorbance of a specific substrate or electron acceptor over time in the presence and absence of this compound.

-

Complex I (NADH:ubiquinone oxidoreductase) Activity Assay: [15][16][18]

-

Principle: Measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Reagents: NADH, ubiquinone analog (e.g., decylubiquinone), rotenone (as a specific inhibitor control).

-

-

Complex II (Succinate dehydrogenase) Activity Assay: [14][25]

-

Principle: Measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which results in a decrease in absorbance at 600 nm.

-

Reagents: Succinate, DCPIP, ubiquinone analog.

-

-

Complex III (Cytochrome bc1 complex) Activity Assay: [19][21][22][23]

-

Principle: Measures the reduction of cytochrome c, which leads to an increase in absorbance at 550 nm.

-

Reagents: Reduced ubiquinone analog (e.g., decylubiquinol), oxidized cytochrome c, antimycin A (as a specific inhibitor control).

-

-

Complex IV (Cytochrome c oxidase) Activity Assay: [20][26][27][29]

-

Principle: Measures the oxidation of reduced cytochrome c, resulting in a decrease in absorbance at 550 nm.

-

Reagents: Reduced cytochrome c.

-

The following diagram outlines a general experimental workflow for assessing a compound's effect on mitochondrial respiration.

Conclusion

While direct experimental evidence for this compound's inhibitory effect on the mitochondrial electron transport chain is not abundant in publicly available literature, its structural similarity to decoquinate provides a strong basis for a hypothesized mechanism of action. It is proposed that this compound, like decoquinate, acts as an inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of coccidian parasites. This inhibition would disrupt the parasite's cellular respiration, leading to a depletion of ATP and ultimately, cell death.

To validate this hypothesis, the experimental protocols outlined in this guide can be employed. A systematic investigation using techniques such as Seahorse XF analysis to measure overall mitochondrial respiration, followed by specific enzyme activity assays for each of the electron transport chain complexes, would provide definitive evidence of this compound's target and mechanism of action. Such studies would be invaluable for a more complete understanding of this anticoccidial agent and could inform the development of new and more effective antiparasitic drugs.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound (13997-19-8) for sale [vulcanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. echemi.com [echemi.com]

- 8. agilent.com [agilent.com]

- 9. protocols.io [protocols.io]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. Mitochondrial complex activity assays [protocols.io]

- 13. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Complex I activity assay [protocols.io]

- 17. Mitochondrial Complex Activity Assays [bio-protocol.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. abcam.com [abcam.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. abcam.com [abcam.com]

- 24. protocols.io [protocols.io]

- 25. Mitochondrial Complex II Activity Assay Kit - Elabscience® [elabscience.com]

- 26. Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit - Elabscience® [elabscience.com]

- 27. tools.thermofisher.com [tools.thermofisher.com]

- 28. antbioinc.com [antbioinc.com]

- 29. file.elabscience.com [file.elabscience.com]

The Role of Dihydroorotate Dehydrogenase as a Nequinate Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nequinate, a quinolone-class anticoccidial agent, has historically been utilized for the control of coccidiosis in poultry. Its mechanism of action is primarily attributed to the disruption of the parasite's mitochondrial electron transport chain. This guide provides a comprehensive technical overview of the current understanding of this compound's molecular target. While Dihydroorotate Dehydrogenase (DHODH) is a key mitochondrial enzyme, the available evidence points towards cytochrome b as the more likely primary target of this compound, leading to the inhibition of cellular respiration. This document will delve into the established mechanism of quinolone anticoccidials, the function of DHODH, and critically evaluate the potential role of DHODH as a direct or indirect target of this compound. Detailed experimental protocols for assessing DHODH activity and mitochondrial respiration are also provided to facilitate further research in this area.

Introduction to this compound and Coccidiosis

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in the poultry industry, leading to substantial economic losses. This compound, a 4-hydroxyquinolone, has been used as an anticoccidial feed additive to control the growth and proliferation of these parasites. Quinolone anticoccidials are known to be effective against the sporozoite stage of the parasite's life cycle, preventing their development within the host intestinal cells[1]. The lipophilic nature of these compounds allows them to accumulate in the parasite's mitochondria, the primary site of their therapeutic action.

The Primary Target of this compound: Inhibition of Mitochondrial Respiration

The consensus in the scientific literature is that quinolone anticoccidials, including this compound, exert their effect by inhibiting the mitochondrial electron transport chain (ETC)[2][3]. This inhibition disrupts the parasite's cellular respiration, leading to a depletion of ATP and ultimately cell death.

Key Findings:

-

Studies on Eimeria tenella mitochondria have shown that quinolone coccidiostats are potent inhibitors of respiration supported by succinate and malate plus pyruvate[2].

-

The site of action is believed to be at or near cytochrome b (part of Complex III of the ETC)[2][3]. This is supported by the observation that respiration dependent on substrates feeding into Complex I and II is inhibited, while ascorbate-driven respiration (which donates electrons further down the chain at cytochrome c) is unaffected[2].

-

The inhibition of the ETC by quinolones is specific to the parasite's mitochondria, with little to no effect on the host's (chicken) mitochondrial respiration, providing a basis for their selective toxicity[2].

Dihydroorotate Dehydrogenase (DHODH): An Overview

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate[4]. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA, RNA, and glycoprotein synthesis.

Function and Location:

-

In eukaryotes, DHODH is located on the inner mitochondrial membrane[4].

-

It is functionally linked to the electron transport chain, transferring electrons from dihydroorotate to the ubiquinone pool (Coenzyme Q), which then shuttles them to Complex III (cytochrome bc1 complex)[4].

Due to its crucial role in rapidly proliferating cells, DHODH is a validated drug target for various diseases, including cancer, autoimmune disorders, and parasitic infections[4].

Evaluating DHODH as a this compound Target: A Critical Analysis

While DHODH's location and function within the mitochondrial ETC make it a plausible candidate as a target for mitochondrial inhibitors, there is currently no direct evidence to support that this compound specifically and potently inhibits DHODH in Eimeria species.

Evidence Against DHODH as the Primary Target:

-

Studies on the related quinolone anticoccidial, decoquinate, in the apicomplexan parasite Toxoplasma gondii have suggested that its primary mode of action is not the inhibition of de novo pyrimidine synthesis.

-

The potent inhibition of the entire respiratory chain observed with quinolones is more consistent with a blockage at a central component like the cytochrome bc1 complex, rather than solely at the level of DHODH. Inhibition of DHODH would primarily affect pyrimidine synthesis, and while it would reduce electron flow into the ETC, it might not account for the complete and rapid cessation of respiration observed.

Potential for Indirect Effects:

It is conceivable that the profound disruption of the mitochondrial membrane potential and the function of the cytochrome bc1 complex by this compound could indirectly affect the activity of DHODH. Since DHODH relies on the ubiquinone pool to offload its electrons, a blockage downstream at Complex III would lead to a buildup of reduced ubiquinone (ubiquinol) and subsequently inhibit DHODH activity due to product inhibition.

Quantitative Data

As of the latest available data, there is no published quantitative data (e.g., IC50 or Ki values) for the direct inhibition of DHODH by this compound. Research has primarily focused on the effects of quinolones on overall mitochondrial respiration.

| Compound | Target Organism | Target/Process | Inhibition Metric | Value | Reference |

| Quinolones (general) | Eimeria tenella | Mitochondrial Respiration | 50% Inhibition | ~3 pmol/mg mitochondrial protein | [2] |

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis and its Link to the Electron Transport Chain

The following diagram illustrates the central role of DHODH in linking pyrimidine synthesis to mitochondrial respiration. Inhibition of the ETC at Complex III by this compound would disrupt this entire process.

Caption: Pyrimidine biosynthesis is linked to the mitochondrial ETC via DHODH.

Experimental Workflow: DHODH Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory potential of a compound against DHODH.

Caption: A typical workflow for a DHODH enzyme inhibition assay.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol is adapted from methods used for the characterization of Eimeria tenella DHODH[4].

Objective: To determine the in vitro inhibitory activity of a test compound against DHODH.

Materials:

-

Recombinant Eimeria tenella DHODH (EtDHODH)

-

Assay Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% (w/v) Triton X-100

-

Dihydroorotate (DHO) solution (stock in DMSO)

-

Decylubiquinone (dUQ) solution (stock in DMSO)

-

2,6-dichloroindophenol (DCIP) solution (stock in water)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, 120 µM DCIP, and 15 µM dUQ.

-

Dispense Reagent Mix: Add the appropriate volume of the reagent mix to each well of a 96-well plate.

-

Add Test Compound: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a DMSO-only control (no inhibitor) and a control with a known DHODH inhibitor (e.g., Brequinar) as a positive control.

-

Add Enzyme: Add recombinant EtDHODH to each well to a final concentration that gives a linear reaction rate for at least 10 minutes.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding DHO to a final concentration of 200 µM to all wells.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes at 25°C. The decrease in absorbance corresponds to the reduction of DCIP.

-

Data Analysis:

-

Calculate the initial rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the DMSO control (V₀).

-

Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mitochondrial Respiration Inhibition Assay in Eimeria tenella

This protocol is based on the methodology described for studying mitochondrial respiration in Eimeria tenella oocysts[2].

Objective: To measure the effect of a test compound on the oxygen consumption of isolated Eimeria tenella mitochondria.

Materials:

-

Unsporulated oocysts of Eimeria tenella

-

Mitochondria Isolation Buffer: (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Respiration Buffer: (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA)

-

Respiratory substrates: Succinate, Malate, Pyruvate

-

ADP

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

Known inhibitors of the ETC (e.g., Rotenone for Complex I, Antimycin A for Complex III, KCN for Complex IV)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode

Procedure:

-

Isolation of Mitochondria:

-

Homogenize unsporulated Eimeria tenella oocysts in ice-cold Isolation Buffer using a mechanical homogenizer.

-

Perform differential centrifugation to enrich for the mitochondrial fraction. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the mitochondria.

-

Resuspend the final mitochondrial pellet in a small volume of Respiration Buffer and determine the protein concentration.

-

-

Measurement of Oxygen Consumption:

-

Add a known amount of the isolated mitochondria (e.g., 0.5-1.0 mg/mL of mitochondrial protein) to the chamber of the respirometer containing air-saturated Respiration Buffer at a constant temperature (e.g., 25°C).

-

Record the basal rate of oxygen consumption (State 1 respiration).

-

Add respiratory substrates (e.g., a combination of malate and pyruvate for Complex I-linked respiration, or succinate for Complex II-linked respiration). This will stimulate State 2 respiration.

-

Add a limiting amount of ADP to induce State 3 respiration (active phosphorylation).

-

Once the ADP is consumed, the respiration rate will return to State 4 (resting respiration).

-

-

Inhibition Studies:

-

After establishing a stable State 3 respiration rate, add the test compound (this compound) in a stepwise manner to determine its effect on oxygen consumption.

-

Record the new steady-state respiration rate after each addition.

-

As controls, in separate experiments, add known inhibitors of the ETC (Rotenone, Antimycin A, KCN) to confirm the integrity of the mitochondrial preparation and to help pinpoint the site of inhibition of the test compound.

-

-

Data Analysis:

-

Calculate the rates of oxygen consumption (in nmol O₂/min/mg protein) for each state and in the presence of different concentrations of the inhibitor.

-

Plot the percentage inhibition of State 3 respiration against the inhibitor concentration to determine the IC50 value.

-

Conclusion

The primary mechanism of action of the quinolone anticoccidial this compound is the inhibition of mitochondrial respiration in Eimeria parasites, with strong evidence pointing to the cytochrome bc1 complex (Complex III) as the principal target. While Dihydroorotate Dehydrogenase is a vital mitochondrial enzyme that links pyrimidine biosynthesis to the electron transport chain, there is currently no direct evidence to suggest it is a primary target of this compound. The profound disruption of the electron transport chain by this compound likely leads to a secondary, indirect inhibition of DHODH. Further research, employing direct enzymatic assays with purified Eimeria DHODH and this compound, is required to definitively rule in or out a direct inhibitory role. The experimental protocols provided in this guide offer a framework for conducting such investigations. A deeper understanding of the precise molecular interactions between this compound and its target(s) will be invaluable for the development of new and more effective anticoccidial drugs.

References

- 1. Dihydrofolate reductase from Eimeria tenella: rationalization of chemotherapeutic efficacy of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Biochemical Features of Eimeria tenella Dihydroorotate Dehydrogenase, a Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

Nequinate in Veterinary Medicine: A Technical Guide to Its Approved Anticoccidial Indications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nequinate, a synthetic quinolone, is an established anticoccidial agent used in veterinary medicine, primarily in the poultry industry. Its efficacy is targeted against various species of the protozoan parasite Eimeria, the causative agent of coccidiosis. This in-depth technical guide provides a comprehensive overview of the approved indications for this compound, its mechanism of action, and the methodologies employed in its evaluation, designed for professionals in animal health research and drug development.

Approved Indications

This compound is approved for the prevention of coccidiosis in broiler chickens. Its spectrum of activity covers several pathogenic Eimeria species that infect different regions of the avian gastrointestinal tract.

Table 1: Approved Indications for this compound in Broiler Chickens

| Target Animal | Indication | Pathogen Species Covered |

| Broiler Chickens | Prevention of coccidiosis | Eimeria acervulina |

| Eimeria brunetti | ||

| Eimeria maxima | ||

| Eimeria necatrix | ||

| Eimeria tenella |

Quantitative Efficacy Data

Detailed quantitative data from the pivotal clinical trials submitted for the regulatory approval of this compound are not publicly available in Freedom of Information Summaries or European Public Assessment Reports. However, published scientific literature provides evidence of the efficacy of quinolone anticoccidials. The following table summarizes representative data from a study on decoquinate, a closely related quinolone, which illustrates the expected performance of this compound.

Table 2: Representative Efficacy of a Quinolone Anticoccidial (Decoquinate) against Eimeria tenella in Broiler Chickens

| Treatment Group | Oocyst Production (oocysts/gram feces) | Mean Lesion Score |

| Uninfected, Unmedicated Control | 0 | 0.0 |

| Infected, Unmedicated Control | 1,500,000 | 3.5 |

| Infected, Medicated (Decoquinate 30 ppm) | 10,000 | 0.5 |

Data are illustrative and based on published studies on decoquinate. Actual efficacy of this compound may vary.

Mechanism of Action

This compound exerts its anticoccidial effect by disrupting the parasite's cellular respiration process. Specifically, it targets the mitochondrial electron transport chain, a critical pathway for energy production in the Eimeria parasite.

The primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) of the electron transport chain. This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the production of ATP, the cell's main energy currency. This disruption of energy metabolism is ultimately lethal to the parasite.

Figure 1: this compound's inhibition of the mitochondrial electron transport chain.

Experimental Protocols

Detailed protocols for the pivotal studies that led to the approval of this compound are proprietary and not publicly available. However, the World Association for the Advancement of Veterinary Parasitology (WAAVP) has established guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys, which provide a framework for such studies.[1][2][3] A representative experimental protocol based on these guidelines is outlined below.

Objective

To evaluate the efficacy of this compound in the prevention of coccidiosis in broiler chickens under controlled experimental conditions.

Experimental Design

-

Animals: Day-old broiler chicks of a commercial strain, obtained from a coccidia-free source.

-

Housing: Birds are housed in wire-floored battery cages to prevent exposure to extraneous coccidial oocysts.

-

Diet: A standard, unmedicated broiler starter ration is provided ad libitum. For treatment groups, this compound is incorporated into the feed at the desired concentrations.

-

Treatment Groups:

-

Group 1: Uninfected, Unmedicated Control (UUC)

-

Group 2: Infected, Unmedicated Control (IUC)

-

Group 3: Infected, Medicated with this compound (e.g., 20 ppm)

-

Group 4: Infected, Medicated with this compound (e.g., 30 ppm)

-

-

Infection: At approximately 14 days of age, birds in the infected groups are individually inoculated orally with a standardized dose of sporulated oocysts of a specific Eimeria species (e.g., E. tenella). The challenge dose is predetermined to cause clinical signs of coccidiosis in susceptible birds.

-

Data Collection:

-

Mortality: Recorded daily.

-

Body Weight: Measured at the start of the experiment, on the day of infection, and at the termination of the study (typically 6-7 days post-infection).

-

Feed Conversion Ratio (FCR): Calculated for the period from infection to the end of the study.

-

Lesion Scoring: On a set day post-infection (e.g., day 6 for E. tenella), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).[4][5]

-

Oocyst Counts: Fecal samples are collected from each group for a set period post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

-

-

Statistical Analysis: Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to appropriate statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

Figure 2: Generalized workflow for a battery cage efficacy study of an anticoccidial agent.

Conclusion

This compound is a valuable tool for the control of coccidiosis in poultry, with a well-defined spectrum of activity against key Eimeria species. Its mechanism of action, targeting the parasite's mitochondrial respiration, provides a clear rationale for its efficacy. While detailed proprietary data from its initial approval are not publicly accessible, established scientific principles and regulatory guidelines for the evaluation of anticoccidial drugs provide a robust framework for understanding its development and continued use in the poultry industry. Further research into the nuances of its interaction with the parasite's mitochondrial complexes could pave the way for the development of next-generation anticoccidial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Guideline for the evaluation of the efficacy and safety of anticoccidials (WAAVP guidelines) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 3. gob.mx [gob.mx]

- 4. Comparative testing of anticoccidials in broiler chickens: the role of coccidial lesion scores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scvmj.journals.ekb.eg [scvmj.journals.ekb.eg]

The Historical Development of Nequinate: An In-depth Technical Guide

An Overview of the Quinolone Anticoccidial Agent

Nequinate, a synthetic quinolone derivative, emerged in the 1960s as a significant advancement in the control of coccidiosis, a parasitic disease of the intestinal tract in poultry and other livestock caused by protozoa of the genus Eimeria. This technical guide provides a comprehensive overview of the historical development, chemical synthesis, mechanism of action, efficacy, and safety of this compound as an anticoccidial drug, with a focus on providing detailed information for researchers, scientists, and drug development professionals.

Historical Development and Key Milestones

The development of this compound is rooted in the broader discovery of quinolones as a class of anticoccidial agents in 1962. These synthetic compounds represented a significant step forward from the previously used sulfonamides and other early coccidiostats. This compound, also known by its chemical name methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and the identifier ICI 55,052, was one of the key compounds to emerge from this era of research. While a precise timeline is not fully documented in readily available literature, the primary development and evaluation of this compound as an anticoccidial agent took place throughout the 1960s.

Chemical Synthesis

The industrial synthesis of this compound typically begins with the precursor 6-butyl-7-hydroxy-4-quinolone. The synthesis involves a multi-step process, which can be broadly outlined as follows:

Experimental Protocol: Synthesis of this compound

Starting Material: 6-butyl-7-hydroxy-4-quinolone

Step 1: Benzylation of the Hydroxyl Group The phenolic hydroxyl group at the 7-position of the quinolone ring is protected by benzylation. This is typically achieved by reacting 6-butyl-7-hydroxy-4-quinolone with benzyl chloride in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to drive the reaction to completion.

Step 2: Carboxylation at the 3-Position The 3-position of the quinolone ring is carboxylated. This can be achieved through various methods, such as a Kolbe-Schmitt-type reaction, although specific industrial processes may vary.

Step 3: Esterification of the Carboxylic Acid The carboxylic acid group at the 3-position is then esterified to form the methyl ester. This is commonly carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Step 4: Purification The final product, this compound, is purified through recrystallization from a suitable solvent to yield a crystalline solid.

Mechanism of Action

This compound exerts its anticoccidial effect through a multi-faceted mechanism, primarily by disrupting the parasite's energy metabolism and pyrimidine synthesis.

3.1. Inhibition of Mitochondrial Electron Transport

The primary mode of action of this compound, like other quinolone anticoccidials, is the inhibition of the mitochondrial electron transport chain in Eimeria species.[1][2] This disruption of cellular respiration deprives the parasite of the energy required for its development, particularly during the sporozoite and early trophozoite stages. It is believed that this compound acts at a site near cytochrome b within the respiratory chain, effectively blocking the transfer of electrons and halting ATP production.[1]

3.2. Dual Inhibition of Dihydroorotate Dehydrogenase (DHODH)

In addition to its effects on respiration, this compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3][4][5] Pyrimidines are essential for the synthesis of DNA, RNA, and other vital cellular components. By inhibiting DHODH, this compound restricts the parasite's ability to replicate its genetic material and proliferate.

3.3. Inhibition of Xanthine Oxidoreductase

Some studies have also suggested that this compound can inhibit xanthine oxidoreductase, an enzyme involved in purine catabolism. The precise contribution of this inhibition to its overall anticoccidial activity is still being investigated.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.